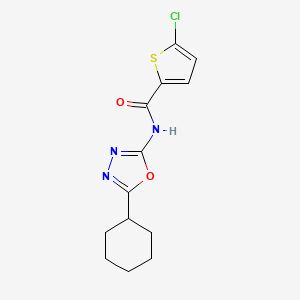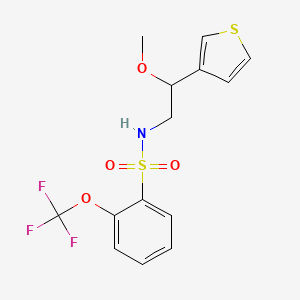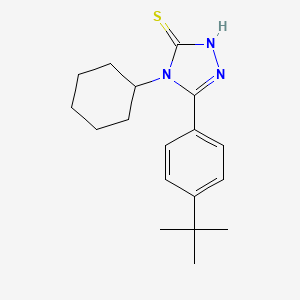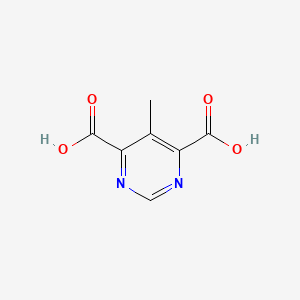
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods, including cyclization reactions and rearrangements . The exact method would depend on the specific substituents and the desired oxadiazole isomer .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the specific substituents and the reaction conditions . They can participate in a variety of reactions, including substitutions, additions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their specific structure . They can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study focused on the synthesis of derivatives related to the oxadiazole and thiophene groups, demonstrating significant antimicrobial properties. These compounds were synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride and evaluated for their antibacterial activity, indicating the potential for developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Antioxidant Activity
Another research area involves synthesizing novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, containing various substituents showing potent antioxidant activities. These activities were assessed using the DPPH radical scavenging method and reducing power assay, identifying several compounds as potent antioxidants, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Anticancer Activity
Research into thiophene derivatives, including the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, highlights potential anticancer applications. These compounds showed good inhibitory activity against several cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures, indicating a promising avenue for developing novel anticancer agents (Atta & Abdel‐Latif, 2021).
Antitubercular Activity
The design and synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been explored for their antitubercular activity. These compounds were evaluated against Mycobacterium tuberculosis H37Rv, with several analogs showing promising antitubercular agents with lower cytotoxicity profiles, highlighting the role of structural modifications in enhancing biological activity (Marvadi et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds with an oxadiazole core have been reported to interact with a variety of targets .
Mode of Action
The oxadiazole moiety is known to interact with various targets, leading to changes in cellular processes . The specific interactions of 5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide with its targets would depend on the specific biochemical context.
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of pathways, including those involved in cancer, diabetes, and other diseases . The downstream effects would depend on the specific targets and the cellular context.
Pharmacokinetics
The presence of the oxadiazole moiety and the chlorothiophene group could potentially influence its pharmacokinetic properties .
Result of Action
Based on the known activities of similar compounds, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-7-6-9(20-10)11(18)15-13-17-16-12(19-13)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSQJKULMFWRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2859297.png)


![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859301.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2859302.png)
![N-(butan-2-yl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2859305.png)
![n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2859306.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2859307.png)
![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)




![2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
